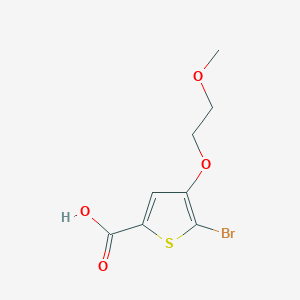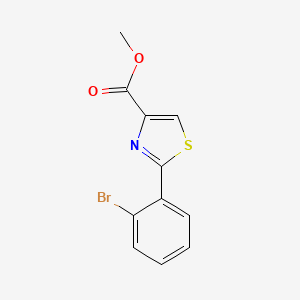![molecular formula C14H18N2O B12070778 9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole CAS No. 15918-86-2](/img/structure/B12070778.png)
9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepino[4,5-b]indole, 1,2,3,4,5,6-hexahydro-9-methoxy-6-methyl- is a complex heterocyclic compound characterized by a seven-membered azepine ring fused to an indole structure. This compound is notable for its presence in various natural products and its potential therapeutic applications. The unique structure of azepino[4,5-b]indole derivatives has garnered significant interest in the fields of medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of azepino[4,5-b]indole derivatives typically involves the Pictet–Spengler type condensation of tryptamine derivatives with aldehydes or ketones. This reaction is a classic method for assembling indole-annulated heterocyclic structures. The process can be further expanded through direct C–H functionalization of 2-alkyl tryptamines, where the non-activated methylene group participates in a seven-membered ring formation with aldehydes .
Industrial Production Methods: Industrial production of azepino[4,5-b]indole derivatives may involve optimizing the Pictet–Spengler reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and subsequent purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: Azepino[4,5-b]indole derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the azepino[4,5-b]indole derivative and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Azepino[4,5-b]indole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and natural products.
Biology: Studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for their therapeutic potential in treating various diseases, such as neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of azepino[4,5-b]indole derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as agonists or antagonists of various receptors, enzymes, and ion channels. For example, some derivatives have been shown to modulate serotonin receptors, which are involved in mood regulation and neurological function .
Vergleich Mit ähnlichen Verbindungen
Azepino[4,5-b]indole derivatives can be compared with other indole-based compounds, such as:
Tetrahydro-β-carbolines: Six-membered ring structures fused to an indole, known for their psychoactive properties.
Spiroindolenines: Five-membered ring structures fused to an indole, often found in natural products with diverse biological activities.
Tetrahydroazocinoindoles: Eight-membered ring structures fused to an indole, known for their complex synthesis and potential therapeutic applications.
The uniqueness of azepino[4,5-b]indole derivatives lies in their seven-membered ring structure, which imparts distinct chemical and biological properties compared to other indole-based compounds.
Eigenschaften
CAS-Nummer |
15918-86-2 |
|---|---|
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
9-methoxy-6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole |
InChI |
InChI=1S/C14H18N2O/c1-16-13-4-3-10(17-2)9-12(13)11-5-7-15-8-6-14(11)16/h3-4,9,15H,5-8H2,1-2H3 |
InChI-Schlüssel |
KOSKDCNBMSADMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(CCNCC2)C3=C1C=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)







![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride](/img/structure/B12070752.png)





